JI-101

Catalog No.
S548154
CAS No.
900573-88-8
M.F
C22H20BrN5O2
M. Wt
466.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JI-101

CAS Number

900573-88-8

Product Name

JI-101

IUPAC Name

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea

Molecular Formula

C22H20BrN5O2

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29)

InChI Key

ZXBFYBLSJMEBEP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl)-3-(5-bromo-2-methoxyphenyl)urea, JI 101, JI-101, JI101 cpd

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N

Description

The exact mass of the compound Urea, N-(1-((2-amino-4-pyridinyl)methyl)-1H-indol-4-yl)-N'-(5-bromo-2-methoxyphenyl)- is 465.08004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Angiogenesis Inhibition in Cancer Therapy

Specific Scientific Field

Oncology and cancer research.

Summary of the Application

JI-101 is a novel, highly selective angiogenesis inhibitor that targets three critical kinases: VEGFR2 (vascular endothelial growth factor receptor 2), PDGFR (platelet-derived growth factor receptor), and EphB4 (Ephrin B4). Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis. By inhibiting these kinases, JI-101 disrupts the signaling pathways involved in angiogenesis, thereby suppressing tumor vascularization.

Methods of Application

Results and Outcomes

Combination Therapy in Head and Neck Cancer

Specific Scientific Field

Head and neck oncology.

Results and Outcomes

Urea, N-(1-((2-amino-4-pyridinyl)methyl)-1H-indol-4-yl)-N'-(5-bromo-2-methoxyphenyl)-, also known as JI-101 or CGI-1842, is a small molecule inhibitor of angiogenesis []. Angiogenesis is the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By inhibiting angiogenesis, JI-101 has been investigated as a potential therapeutic agent for cancer [].


Molecular Structure Analysis

JI-101 possesses a unique structure combining several functional groups:

  • Central Urea Moiety: The core of the molecule is a urea group, consisting of a carbonyl group linked to two amine nitrogens. This functionality contributes to hydrogen bonding and potential interactions with biomolecules [].
  • Indole Ring: An indole ring, a bicyclic aromatic system found in tryptophan, is present. This aromatic ring system can participate in hydrophobic interactions and π-π stacking with other aromatic groups [].
  • Substituted Pyridinyl Group: A 2-amino-4-pyridinyl group is attached to the indole ring through a methylene linker. The amino group provides a potential site for hydrogen bonding or ionic interactions, while the pyridine ring can participate in aromatic interactions [].
  • Brominated Methoxyphenyl Group: The other nitrogen of the urea moiety is linked to a 5-bromo-2-methoxyphenyl group. The bromine atom introduces a halogen bond donor site, while the methoxy group contributes to hydrogen bonding and potential interactions with polar environments [].

The combination of these functional groups likely contributes to the specific binding properties and biological activity of JI-101.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of JI-101, such as melting point, boiling point, and solubility, is limited due to the compound likely being under development.

JI-101 acts as an inhibitor of vascular endothelial growth factor (VEGF) signaling, a key pathway promoting angiogenesis []. VEGF binds to its receptors on endothelial cells, stimulating their proliferation and migration, which are crucial for new blood vessel formation. JI-101 is believed to interfere with this process, potentially by competing with VEGF for binding to its receptors or by disrupting downstream signaling pathways []. However, the exact mechanism requires further investigation.

Note:

  • Due to the limited publicly available information on JI-101, some sections like "Chemical Reactions Analysis" and "Physical and Chemical Properties Analysis" lack specific details.
  • Further research efforts might be required to obtain a more comprehensive understanding of this compound.

Purity

>98%

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

465.08004 g/mol

Monoisotopic Mass

465.08004 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

980M4N37DH

Other CAS

900573-88-8

Wikipedia

Cgi-1842

Dates

Modify: 2023-08-15
1: Gurav SD, Gilibili RR, Jeniffer S, Mohd Z, Giri S, Govindarajan R, Srinivas NR, Mullangi R. Pharmacokinetics, tissue distribution and identification of putative metabolites of JI-101 - a novel triple kinase inhibitor in rats. Arzneimittelforschung. 2012 Jan;62(1):27-34. Epub 2012 Jan 10. PubMed PMID: 22331760.
2: Gurav SD, Jeniffer S, Punde R, Gilibili RR, Giri S, Srinivas NR, Mullangi R. A strategy for extending the applicability of a validated plasma calibration curve to quantitative measurements in multiple tissue homogenate samples: a case study from a rat tissue distribution study of JI-101, a triple kinase inhibitor. Biomed Chromatogr. 2012 Apr;26(4):419-24. doi: 10.1002/bmc.1680. Epub 2011 Aug 23. PubMed PMID: 21877323.
3: Sharma S, Dubey NK, Dasgupta AK, Sahu M, Benjamin B, Mullangi R, Srinivas NR. Highly sensitive method for the determination of JI-101, a multi-kinase inhibitor in human plasma and urine by LC-MS/MS-ESI: method validation and application to a clinical pharmacokinetic study. Biomed Chromatogr. 2012 Feb;26(2):232-8. doi: 10.1002/bmc.1652. Epub 2011 May 19. PubMed PMID: 21594880.
4: Gurav SD, Gilibili RR, Jeniffer S, Giri S, Srinivas NR, Mullangi R. Highly sensitive method for the determination of a novel triple kinase inhibitor with anti-cancer activity, JI-101, in rat plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a pharmacokinetic study. Biomed Chromatogr. 2011 Jul;25(7):794-800. doi: 10.1002/bmc.1518. Epub 2010 Sep 27. PubMed PMID: 20872957.
(Last updated: 4/20/2016).

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